4-[(2-Methylpropyl)sulfanyl]-2-nitroaniline
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Overview
Description
4-[(2-Methylpropyl)sulfanyl]-2-nitroaniline is an organic compound with the molecular formula C10H14N2O2S. This compound is characterized by the presence of a nitro group (-NO2) and an aniline group (-NH2) attached to a benzene ring, along with a sulfanyl group (-S-) substituted with a 2-methylpropyl chain. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methylpropyl)sulfanyl]-2-nitroaniline typically involves multiple steps, starting from benzene derivativesThe nitration is usually carried out using a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) at low temperatures to avoid over-nitration . The sulfanyl group can be introduced through a nucleophilic substitution reaction using thiols or sulfides under basic conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Methylpropyl)sulfanyl]-2-nitroaniline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: Fe/HCl, catalytic hydrogenation
Substitution: Various electrophiles in the presence of catalysts like aluminum chloride (AlCl3)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: 4-[(2-Methylpropyl)sulfanyl]-2-phenylenediamine
Substitution: Meta-substituted derivatives
Scientific Research Applications
4-[(2-Methylpropyl)sulfanyl]-2-nitroaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(2-Methylpropyl)sulfanyl]-2-nitroaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The sulfanyl group can also participate in redox reactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(3-trifluoromethyl)-anilino]pyrimidine-5-carbonitrile
- 2-[(4-Chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile
Uniqueness
4-[(2-Methylpropyl)sulfanyl]-2-nitroaniline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a nitro group and a sulfanyl group allows for diverse chemical transformations and applications in various fields.
Properties
CAS No. |
66868-67-5 |
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Molecular Formula |
C10H14N2O2S |
Molecular Weight |
226.30 g/mol |
IUPAC Name |
4-(2-methylpropylsulfanyl)-2-nitroaniline |
InChI |
InChI=1S/C10H14N2O2S/c1-7(2)6-15-8-3-4-9(11)10(5-8)12(13)14/h3-5,7H,6,11H2,1-2H3 |
InChI Key |
AUWYONXGDCWZNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CSC1=CC(=C(C=C1)N)[N+](=O)[O-] |
Origin of Product |
United States |
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